molecular formula C24H29NO5 B14309342 Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate CAS No. 110314-88-0

Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate

Cat. No.: B14309342
CAS No.: 110314-88-0
M. Wt: 411.5 g/mol
InChI Key: XDZGIXIWXIQZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate is an organic compound with a complex structure that includes ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The exact molecular targets and pathways can vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate.

    Diethyl fumarate: Shares similar ester functional groups but differs in its overall structure and reactivity.

    Diethyl ether: A simpler ether compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its combination of ester and amine functional groups, which provide diverse reactivity and potential for various applications in research and industry .

Properties

CAS No.

110314-88-0

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate

InChI

InChI=1S/C24H29NO5/c1-3-29-23(27)21(22(26)24(28)30-4-2)15-16-25(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3

InChI Key

XDZGIXIWXIQZRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.